molecular formula C4H3BrN2 B1282269 3-Brompyridazin CAS No. 88491-61-6

3-Brompyridazin

Katalognummer: B1282269
CAS-Nummer: 88491-61-6
Molekulargewicht: 158.98 g/mol
InChI-Schlüssel: ILYSUJOMLYXAOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromopyridazine: is an organic compound with the molecular formula C4H3BrN2 and a molecular weight of 158.98 g/mol It is a brominated derivative of pyridazine, characterized by a bromine atom attached to the third carbon of the pyridazine ring

Biochemische Analyse

Biochemical Properties

3-Bromopyridazine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with several enzymes, including those involved in metabolic pathways. The nature of these interactions often involves the inhibition or activation of enzyme activity. For instance, 3-Bromopyridazine can act as an inhibitor for certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Additionally, it may interact with proteins and other biomolecules through hydrogen bonding and π-π stacking interactions, which are facilitated by its unique physicochemical properties .

Cellular Effects

The effects of 3-Bromopyridazine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Bromopyridazine has been shown to affect the expression of genes involved in metabolic processes, leading to alterations in cellular metabolism . It also impacts cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli . These effects can result in changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 3-Bromopyridazine exerts its effects through several mechanisms. One primary mechanism involves the binding of 3-Bromopyridazine to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . Additionally, 3-Bromopyridazine can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes . These molecular interactions are critical for understanding the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Bromopyridazine can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 3-Bromopyridazine is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to 3-Bromopyridazine in in vitro or in vivo studies has revealed potential impacts on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 3-Bromopyridazine vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or beneficial effects, such as enhanced metabolic activity or improved cellular function . At higher doses, 3-Bromopyridazine can induce toxic or adverse effects, including cellular damage, oxidative stress, and apoptosis . These threshold effects are critical for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

3-Bromopyridazine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect glycolytic and mitochondrial metabolism by inhibiting key enzymes in these pathways . This inhibition can lead to alterations in metabolic flux and changes in metabolite levels, ultimately impacting cellular energy production and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of 3-Bromopyridazine within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments . For instance, 3-Bromopyridazine may be transported into cells via membrane transporters and subsequently distributed to organelles such as the mitochondria or endoplasmic reticulum . This distribution is essential for the compound’s biochemical activity and its effects on cellular function.

Subcellular Localization

The subcellular localization of 3-Bromopyridazine is a key determinant of its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 3-Bromopyridazine may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression . Alternatively, it may be targeted to the mitochondria, affecting mitochondrial function and energy production . Understanding the subcellular localization of 3-Bromopyridazine is crucial for elucidating its biochemical mechanisms and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Bromopyridazine can be synthesized through several methods. One common approach involves the bromination of pyridazine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction typically occurs under mild conditions, with the temperature maintained between 0°C and 25°C to ensure selective bromination at the desired position.

Industrial Production Methods: In industrial settings, the production of 3-bromopyridazine may involve more scalable processes. For instance, the bromination of pyridazine can be carried out in large reactors with controlled temperature and pressure conditions to optimize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

IUPAC Name

3-bromopyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2/c5-4-2-1-3-6-7-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYSUJOMLYXAOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10520082
Record name 3-Bromopyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10520082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88491-61-6
Record name 3-Bromopyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10520082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromopyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromopyridazine
Reactant of Route 2
Reactant of Route 2
3-Bromopyridazine
Reactant of Route 3
3-Bromopyridazine
Reactant of Route 4
3-Bromopyridazine
Reactant of Route 5
3-Bromopyridazine
Reactant of Route 6
3-Bromopyridazine
Customer
Q & A

Q1: What is the key difference between the two synthetic approaches to 3-bromopyridazine outlined in the provided research?

A1: Both papers describe the creation of substituted pyridazines, but they differ in their starting materials and synthetic routes. The first paper [] utilizes 3,6-dichloropyridazine and proceeds through a multi-step synthesis involving hydrolysis and dechlorination before finally reacting with phosphorus tribromide (POBr3) to yield 3-bromopyridazine. In contrast, the second paper [] focuses on the N-oxidation of pyridazine derivatives and explores the substitution of amino groups with halogens through diazotization. Although the second paper mentions the synthesis of 3-bromopyridazine 1-oxide, it emphasizes the challenges and low yields associated with this particular reaction.

Q2: What challenges are associated with the synthesis of 3-bromopyridazine 1-oxide via diazotization, as mentioned in the second paper?

A2: The second paper [] states that while diazotization is generally effective for halogenating pyridazine 1-oxides, the yield of 3-bromopyridazine 1-oxide specifically is poor. The authors do not elaborate on the specific reasons for this low yield. Further research might focus on optimizing reaction conditions or exploring alternative synthetic routes to overcome this limitation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.